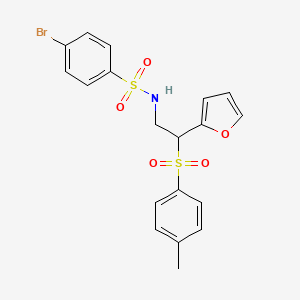

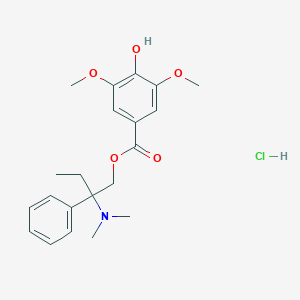

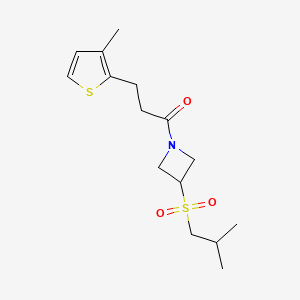

3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazoles are a sub-family of azole compounds and are fairly common in pharmacology .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reactions are usually monitored by thin layer chromatography (TLC) on precoated silica gel .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The thiadiazole ring is aromatic due to its two double bonds and the sulfur lone pair . The 1H-NMR spectrum of similar compounds shows characteristic signals for various functional groups .Chemical Reactions Analysis

Thiadiazoles are known to undergo various chemical reactions. They have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization : A study by Elewa et al. (2021) described the synthesis of 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, a compound similar to the one . This synthesis involved a one-step reaction using benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. The research highlights the structural elucidation and characterization of such compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Elewa et al., 2021).

Antimicrobial and Anticancer Properties : Another important application is in the field of antimicrobial and anticancer research. The study by Elewa et al. (2021) also evaluated the antibacterial and antitumor activities of the synthesized compounds, suggesting a potential role in developing new therapeutic agents (Elewa et al., 2021).

Heterocyclic Synthesis : Compounds like 3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are often used in the synthesis of various heterocyclic compounds. A study by Fadda et al. (2012) involved the synthesis of new pyrazole, pyridine, and pyrimidine derivatives using enaminonitriles. These derivatives have potential applications in pharmaceuticals, agrochemicals, and dyes (Fadda et al., 2012).

Antimycobacterial Activity : The study by Gezginci et al. (1998) investigated the antimycobacterial activity of substituted pyridines and pyrazines. These compounds, similar in structure to the chemical , exhibited significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis and related infections (Gezginci et al., 1998).

Corrosion Inhibition : Sudheer and Quraishi (2015) explored the use of aryl pyrazolo pyridines as corrosion inhibitors. Their study found that these compounds are effective in protecting copper from corrosion in acidic environments, indicating applications in materials science and engineering (Sudheer & Quraishi, 2015).

Wirkmechanismus

Target of Action

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which is a part of the compound’s structure, have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria . This suggests that the compound may interact with targets that are crucial for the survival and growth of these bacteria.

Mode of Action

Based on the antimicrobial activity of related compounds, it can be hypothesized that the compound may interfere with essential biological processes in bacteria, leading to their death or inhibition of growth .

Biochemical Pathways

Given the antimicrobial activity of related compounds, it is likely that the compound disrupts pathways essential for bacterial survival and growth .

Pharmacokinetics

The lipophilicity of related compounds has been studied, which is an important factor influencing a drug’s adme properties .

Result of Action

The result of the compound’s action is likely the inhibition of growth or death of susceptible bacteria, given the antimicrobial activity of related compounds . .

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential antimicrobial activity . Additionally, given the broad range of biological activities displayed by thiadiazole derivatives , this compound could potentially be investigated for other therapeutic applications.

Eigenschaften

IUPAC Name |

3-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-8-11(22-18-17-8)13(20)19-5-2-9(7-19)21-12-10(6-14)15-3-4-16-12/h3-4,9H,2,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJZYOYNLCKEHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2740074.png)

![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B2740076.png)

![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)

![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2740080.png)

![ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2740083.png)